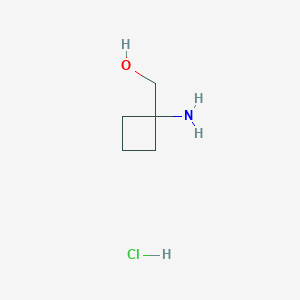![molecular formula C12H13ClFNO2 B1376085 N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide CAS No. 1384427-92-2](/img/structure/B1376085.png)
N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide” is a chemical compound with the CAS Number: 1384427-92-2 . It has a molecular weight of 257.69 and is typically in the form of a powder . This compound is used in diverse scientific research areas, owing to its multifunctional properties. It finds application in studies related to drug discovery, organic synthesis, and material science, offering immense potential for innovation and advancement.
Molecular Structure Analysis
The IUPAC name for this compound is N-{2-[5-(chloroacetyl)-2-fluorophenyl]ethyl}acetamide . The InChI code is 1S/C12H13ClFNO2/c1-8(16)15-5-4-9-6-10(12(17)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature . The compound is shipped at normal temperature .
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis
N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using various acyl donors. They found that vinyl acetate was the most effective acyl donor, suggesting a potential application of similar compounds in drug synthesis (Magadum & Yadav, 2018).
Herbicide Metabolism and Toxicology
Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is relevant to understanding the toxicological profiles of related compounds in different species (Coleman et al., 2000).
Anticancer Drug Synthesis
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which showed potential as an anticancer drug. This underscores the possibility of structurally related compounds, such as N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide, having therapeutic applications (Sharma et al., 2018).
Environmental Persistence and Biodegradation
Research by Liu et al. (2020) on the anaerobic biodegradation of acetochlor, a chloroacetamide herbicide, is relevant for understanding the environmental fate and potential bioremediation strategies for similar compounds (Liu et al., 2020).
Powder Diffraction Data for Pesticide Derivatives
Olszewska et al. (2008) provided new powder diffraction data for several N-derivatives of acetamide, which are potential pesticides. Such data are essential for the characterization and development of new compounds with pesticidal properties (Olszewska et al., 2008).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These hazard statements indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound is also associated with several precautionary statements .
Eigenschaften
IUPAC Name |
N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-8(16)15-5-4-9-6-10(12(17)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPUAQCLFKDGRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(C=CC(=C1)C(=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194493 |
Source


|
| Record name | Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-92-2 |
Source


|
| Record name | Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)
![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)

